molecular formula C7H4BrN3O B588939 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 155690-79-2

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B588939
CAS No.: 155690-79-2
M. Wt: 226.033
InChI Key: CEIXKKYHWOYPLV-UHFFFAOYSA-N
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Description

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by a bromine atom at the 6th position and a keto group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate, followed by cyclization with formamide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The keto group at the 4th position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions include substituted pyrido[2,3-d]pyrimidinones, reduced derivatives, and cyclized heterocyclic compounds.

Scientific Research Applications

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, such as signal transduction and metabolic processes, resulting in its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloropyrido[2,3-d]pyrimidin-4(1H)-one
  • 6-Fluoropyrido[2,3-d]pyrimidin-4(1H)-one
  • 6-Iodopyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIXKKYHWOYPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672058
Record name 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155690-79-2
Record name 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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